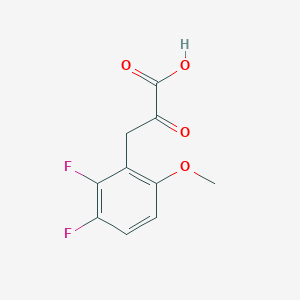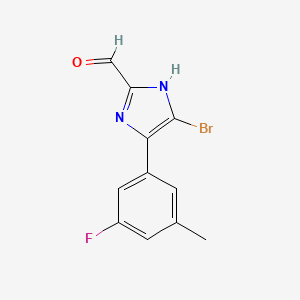
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of a trimethylsilyl group attached to the acenaphthylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane typically involves the reaction of acenaphthylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various acenaphthylene derivatives with functional groups such as hydroxyl, amino, and halide groups.
Aplicaciones Científicas De Investigación
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The acenaphthylene moiety interacts with biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1,2-Dihydroacenaphthylen-5-yl)butan-1-one
- N-(1,2-Dihydroacenaphthylen-5-yl)methanesulfonamide
Uniqueness
(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other acenaphthylene derivatives. This uniqueness makes it valuable in various research applications and industrial processes.
Propiedades
Fórmula molecular |
C15H18Si |
|---|---|
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
1,2-dihydroacenaphthylen-5-yl(trimethyl)silane |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3 |
Clave InChI |
STPVAOISYSIHEX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C2CCC3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


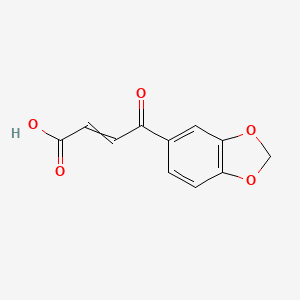
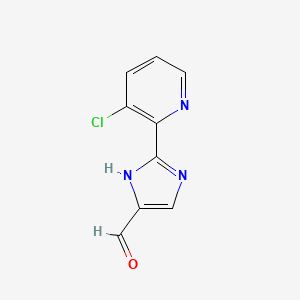

![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)
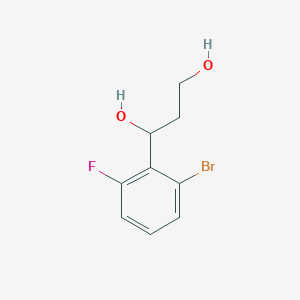

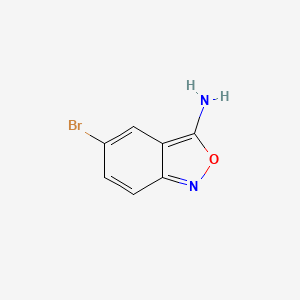
![2-(2',4-dichloro-[1,1'-biphenyl]-2-yl)-1H-benzo[d]imidazole](/img/structure/B15335109.png)
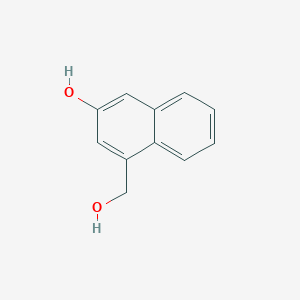
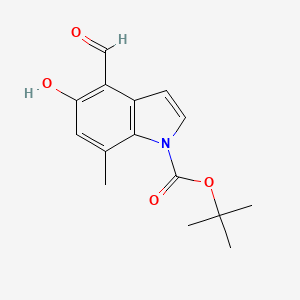
![1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B15335122.png)

